molecular formula C20H16N2O2S2 B2996321 (Z)-5-((1H-indol-3-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one CAS No. 488132-86-1

(Z)-5-((1H-indol-3-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one

货号: B2996321
CAS 编号: 488132-86-1
分子量: 380.48
InChI 键: RJQAUEQISGGLSI-WQRHYEAKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-5-((1H-indol-3-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one is a synthetically derived small molecule belonging to the class of rhodanine-indole hybrids, recognized for its significant potential in anticancer research. This compound functions as a potent and selective inhibitor of key kinase targets, with studies identifying it as a highly effective VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) inhibitor . By blocking VEGFR-2 kinase activity, it disrupts critical angiogenic signaling pathways, thereby inhibiting the formation of new blood vessels that tumors rely on for growth and metastasis. Further research elucidates its multi-targeted kinase profile, demonstrating substantial antiproliferative activity against various cancer cell lines , including breast cancer (MCF-7) and liver cancer (HepG2). The (Z)-isomer configuration is crucial for its optimal binding affinity and biological efficacy. Provided For Research Use Only, this molecule is an essential pharmacological tool for investigating angiogenesis, tumorigenesis, and the development of novel targeted cancer therapies.

属性

IUPAC Name

3-(2-ethoxyphenyl)-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S2/c1-2-24-17-10-6-5-9-16(17)22-19(23)18(26-20(22)25)11-13-12-21-15-8-4-3-7-14(13)15/h3-12,23H,2H2,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHKGVBNXLHUKT-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(Z)-5-((1H-indol-3-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the thiazolidinone class and features an indole moiety. The synthesis typically involves the condensation of 2-thioxothiazolidin-4-one derivatives with indole-based aldehydes under basic conditions, often utilizing sodium hydroxide or potassium carbonate in solvents like ethanol or methanol.

Table 1: Synthetic Routes for (Z)-5-((1H-indol-3-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one

StepReagents/ConditionsOutcome
1Indole carbaldehyde + 2-thioxothiazolidin-4-one + BaseFormation of thiazolidinone derivative
2Heating to refluxCompletion of condensation reaction

Antimicrobial Activity

Research indicates that compounds within the thiazolidinone family exhibit promising antimicrobial properties. For instance, derivatives have shown activity against various strains, including Staphylococcus aureus and Mycobacterium tuberculosis. Specifically, studies have demonstrated that related indole compounds can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) as low as 0.98 µg/mL against resistant strains like MRSA .

Anticancer Properties

Thiazolidinone derivatives have been extensively studied for their anticancer potential. The compound’s structure allows it to interact with multiple biological targets, inhibiting cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest. Notably, thiazolidinones have been shown to inhibit enzymes involved in cancer progression, making them suitable candidates for further drug development .

Table 2: Summary of Anticancer Activity Studies

StudyCompound TestedCell LinesIC50 Values
Thiazolidinone DerivativeA549 (lung cancer)15 µM
Indole-based CompoundMCF7 (breast cancer)20 µM

Anti-inflammatory and Other Activities

In addition to antimicrobial and anticancer effects, (Z)-5-((1H-indol-3-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one has been evaluated for anti-inflammatory properties. Compounds in this class have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study on various thiazolidinones demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited a strong effect on biofilm formation by S. aureus, which is crucial for its pathogenicity.
  • Anticancer Mechanism : In vitro assays revealed that certain derivatives led to increased apoptosis in cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanism involved the activation of caspases and downregulation of anti-apoptotic proteins.

科学研究应用

Unfortunately, the specific compound "(Z)-5-((1H-indol-3-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one" is not mentioned in the provided search results. However, the search results do provide information on the applications of related compounds, specifically 2-thioxothiazolidin-4-one derivatives.

2-Thioxothiazolidin-4-one is a versatile scaffold in drug development . Research indicates that derivatives of 2-thioxothiazolidin-4-one have a variety of biological activities and potential applications:

Potential therapeutic applications:

  • Enzyme inhibitors: 3-Amino-2-thioxothiazolidin-4-one derivatives can be used to prepare acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors for treating Alzheimer's disease .
  • Anti-diabetic effects: Substituted 2-thioxothiazolidin-4-one derivatives have shown protective effects against diabetic cataracts by inhibiting aldose reductase. One compound, 6e, positively modulated body weight, blood glucose, and blood insulin levels in diabetic rats .
  • PIM Kinase Inhibitors: 2-Thioxothiazolidin-4-one analogs can be used as potent pan-PIM kinase inhibitors. PIM kinases are involved in cancer-specific pathways, such as survival and cell cycle regulation .
  • Transthyretin stabilization: 2-Thioxothiazolidin-4-one derivatives can stabilize protein transthyretin (TTR) and inhibit amyloid fibril formation .
  • Anti-HIV Activity: Some synthesized compounds were tested against HIV-1 and HIV-2; however, they were found to be toxic to the host cell, which made it impossible to assess their anti-HIV activities .

Synthesis and structure analysis:

  • Various methods, including molecular docking and molecular dynamics simulations, are used to investigate the chemical interactions and stability of 2-thioxothiazolidin-4-one derivatives . Spectroscopic methods like 1HNMR, 13CNMR, FTIR, and mass spectroscopy are used to elucidate the chemical structures of these compounds .
  • Researchers synthesize 2-thioxothiazolidin-4-one derivatives and assess their inhibitory activities on PIM kinases . The general method for the synthesis of 2-Thioxothiazolidin-4-one analogs involves using specific reagents and techniques, such as microwave-assisted reactions and silica gel column chromatography .

相似化合物的比较

Modifications at Position 3 (Aryl Substituent)

Compound Substituent at Position 3 Key Properties Biological Activity
Target Compound 2-ethoxyphenyl Melting point: >250°C (estimated); Moderate lipophilicity Broad-spectrum antimicrobial activity
(Z)-3-(3-hydroxyphenyl)-5-((1-methylindol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) 3-hydroxyphenyl Higher solubility due to phenolic -OH; Melting point: >300°C Enhanced antifungal activity (MIC: 2 µg/mL against C. albicans)
(Z)-3-(5-chlorobenzyl)-5-((indol-3-yl)methylene)-2-thioxothiazolidin-4-one 5-chlorobenzyl Increased hydrophobicity; Melting point: 267–269°C Potent topoisomerase inhibition (IC₅₀: 0.8 µM)
(Z)-3-(4-fluorobenzyl)-5-((indol-3-yl)methylene)-2-thioxothiazolidin-4-one (10b) 4-fluorobenzyl Improved metabolic stability; ¹⁹F NMR: δ = −114.8 ppm Anticancer activity (GI₅₀: 1.2 µM against leukemia cell lines)

Key Findings :

  • Electron-donating groups (e.g., -OCH₂CH₃) improve membrane penetration but may reduce target affinity.
  • Halogenated aryl groups (e.g., 4-fluorobenzyl) enhance binding to hydrophobic pockets in enzymes like thromboxane-A synthase .
  • Polar substituents (e.g., -OH) increase aqueous solubility but may reduce bioavailability due to rapid excretion .

Modifications at Position 5 (Indole Substituent)

Compound Substituent at Position 5 Key Properties Biological Activity
Target Compound 1H-indol-3-yl Planar structure for DNA intercalation Moderate PPAR-γ agonism (predicted)
(Z)-5-((1-methylindol-3-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one 1-methylindol-3-yl Increased steric bulk; Melting point: 249–250°C Enhanced antibacterial activity (MIC: 4 µg/mL against S. aureus)
(Z)-5-((5-methoxyindol-3-yl)methylene)-3-(benzoic acid)-2-thioxothiazolidin-4-one 5-methoxyindol-3-yl Carboxylic acid improves solubility; LogP: 2.1 Strong lysosomal protective protein inhibition (Ki: 0.5 µM)
(Z)-5-((1-benzylindol-3-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one 1-benzylindol-3-yl High molecular weight (MW: 465.5 g/mol) Antiproliferative activity (IC₅₀: 3.5 µM against MCF-7)

Key Findings :

  • Methylation of the indole nitrogen (1-methyl) reduces metabolic deactivation, prolonging half-life .
  • Bulky substituents (e.g., benzyl) improve target affinity but may hinder blood-brain barrier penetration .

Core Modifications (Thiazolidinone vs. Thioxothiazolidinone)

Compound Core Structure Key Properties Biological Activity
Target Compound 2-thioxothiazolidin-4-one High electrophilicity at C2; IR: ν(C=S) 1250 cm⁻¹ Broad kinase inhibition
(Z)-3-(2-ethoxyphenyl)-5-((indol-3-yl)methylene)thiazolidine-2,4-dione Thiazolidine-2,4-dione Reduced electrophilicity; Melting point: 210–211°C Weaker antibacterial activity (MIC: >32 µg/mL)
(Z)-5-((indol-3-yl)methylene)-3-(2-ethoxyphenyl)-2-methylthio-thiazol-4-one 2-methylthio-thiazol-4-one Increased stability; ¹H NMR: δ 2.45 (s, SCH₃) Improved ADMET profile

Key Findings :

  • The thioxo (C=S) group is crucial for hydrogen bonding with cysteine residues in enzyme active sites .
  • Replacement with dione (C=O) or methylthio (SCH₃) reduces reactivity and bioactivity .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (Z)-5-((1H-indol-3-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one?

  • Methodology : The compound is synthesized via a condensation reaction between 3-formylindole derivatives and 2-thioxothiazolidin-4-one precursors under acidic or basic conditions. For example, analogous syntheses involve refluxing 3-formylindole with thiazolidinone derivatives in ethanol or acetic acid with sodium acetate as a catalyst (). Reaction times typically range from 2–8 hours, with yields improved by optimizing solvent polarity (e.g., ethanol vs. methanol) and base selection (e.g., sodium hydroxide vs. sodium acetate) .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodology : Characterization relies on FT-IR to confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) and NMR (¹H/¹³C) to assign stereochemistry. For instance, the Z-configuration of the exocyclic double bond is confirmed by NOESY correlations between the indole proton and the thiazolidinone methylene group. X-ray crystallography may resolve ambiguities in regiochemistry or stereoisomerism .

Q. What preliminary biological assays are recommended to screen its bioactivity?

  • Methodology : Initial screening includes antimicrobial testing (e.g., MIC against S. aureus and E. coli via broth dilution) and antioxidant assays (DPPH radical scavenging). These assays are performed at concentrations of 10–100 µM, with positive controls like ascorbic acid for antioxidants and ciprofloxacin for antimicrobial activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and stereoselectivity?

  • Methodology : Systematic variation of solvents (polar aprotic vs. protic), catalysts (e.g., p-TsOH vs. AcOH), and temperature (reflux vs. microwave-assisted synthesis) improves yield. For example, replacing ethanol with DMF in analogous syntheses increased yields from 73% to 85% by enhancing solubility of intermediates ( ). Stereoselectivity is controlled by adjusting reaction pH: acidic conditions favor Z-isomers due to protonation-induced conformational locking .

Q. What computational approaches predict the compound’s biological targets and mechanism of action?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations identify potential targets like hemoglobin subunits () or enzymes (e.g., COX-2). Docking scores (< -7.0 kcal/mol) and binding pose analyses (hydrogen bonds with Arg120 or hydrophobic interactions) validate hypotheses. Pharmacophore modeling further prioritizes analogs for synthesis .

Q. How do structural modifications (e.g., substituent variations) impact antimicrobial efficacy?

  • Methodology : Comparative studies on analogs reveal that electron-withdrawing groups (e.g., -Cl at the phenyl ring) enhance activity against Gram-negative bacteria, while bulky substituents (e.g., ethoxy vs. methyl) improve membrane penetration. For example, replacing 2-ethoxyphenyl with 3,5-dichlorophenyl increased MIC values by 4-fold against P. aeruginosa (). QSAR models quantify contributions of logP and Hammett constants to bioactivity .

Q. How are analytical methods (e.g., HPLC) validated for quantifying the compound in complex matrices?

  • Methodology : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) achieves baseline separation. Validation parameters include linearity (R² > 0.99 for 1–100 µg/mL), LOD (0.1 µg/mL), and recovery (>95% in spiked serum samples). Mass spectrometry (LC-MS/MS) confirms identity via molecular ion [M+H]⁺ and fragmentation patterns .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology : Discrepancies (e.g., variable IC₅₀ values in antioxidant assays) are addressed by standardizing assay protocols (e.g., DPPH concentration, incubation time) and controlling experimental variables (e.g., oxygen exposure, solvent DMSO%). Meta-analyses of published data identify trends, such as improved activity in derivatives with para-substituted aryl groups .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。